molecular formula C5H7BrN4 B13095188 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B13095188
M. Wt: 203.04 g/mol
InChI Key: PRRBSFIFFOHYAF-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is part of the broader class of triazolopyrazines, which are known for their biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the formation of the triazole and pyrazine rings through sequential reactions. One common method is the intramolecular azide-alkyne cycloaddition. This process involves the reaction of azides with acetylenedicarboxylic acid esters, followed by the removal of protective groups and cyclization to form the triazolopyrazine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper or ruthenium are often used to facilitate the cycloaddition reactions, and the process may be carried out under reflux conditions to ensure complete conversion of reactants .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Copper Catalysts: For cycloaddition and substitution reactions.

    Ruthenium Catalysts: For specific cycloaddition reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential as a modulator of sigma receptors, inhibitors of beta-secretase-1, and cytochrome enzymes.

    Biological Research: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, as a modulator of sigma receptors, it can influence neurotransmitter release and signal transduction pathways. As an inhibitor of beta-secretase-1, it can prevent the formation of amyloid plaques, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine makes it unique compared to its analogs. This halogen atom can participate in additional chemical reactions, such as nucleophilic substitution, which can be used to introduce a variety of functional groups and enhance the compound’s versatility in synthesis and applications .

Properties

Molecular Formula

C5H7BrN4

Molecular Weight

203.04 g/mol

IUPAC Name

3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H7BrN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2

InChI Key

PRRBSFIFFOHYAF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=N2)Br)CN1

Origin of Product

United States

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